1-(5-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-9,10-dihydroanthracene-9,10-dione
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Overview
Description
1-(5-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a combination of anthracene, furan, and thiazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-9,10-dihydroanthracene-9,10-dione typically involves multi-step organic reactions. The process begins with the preparation of anthracene derivatives, followed by the introduction of furan and thiazolidine groups through various coupling reactions. Common synthetic methods include:
Suzuki Coupling: Utilized for forming carbon-carbon bonds between the anthracene and furan moieties.
Sonogashira Coupling: Employed to introduce the thiazolidine group.
Cyclization Reactions: Used to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-9,10-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
Anthraquinone Derivatives: Formed through oxidation.
Thiazolidine-2-thione Derivatives: Formed through reduction.
Substituted Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-(5-{[(5Z)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties due to the presence of anthraquinone and thiazolidine moieties.
Materials Science: Used in the development of organic semiconductors and photophysical materials.
Biological Research: Studied for its antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Anticancer Activity: Inhibits crucial proteins and nucleic acid synthesis in cancer cells.
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: Shares the anthracene core and exhibits similar anticancer properties.
Thiazolidine-2-thione: Contains the thiazolidine ring and shows antimicrobial activity.
Furan-2-carboxaldehyde: Contains the furan ring and is used in organic synthesis.
Properties
IUPAC Name |
1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15NO4S2/c30-25-18-9-4-5-10-19(18)26(31)24-20(11-6-12-21(24)25)22-14-13-17(33-22)15-23-27(32)29(28(34)35-23)16-7-2-1-3-8-16/h1-15H/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCBTEUDFUJUTR-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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